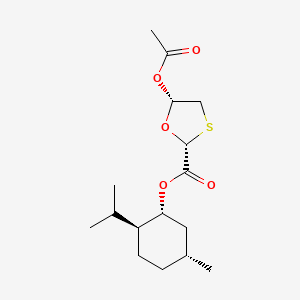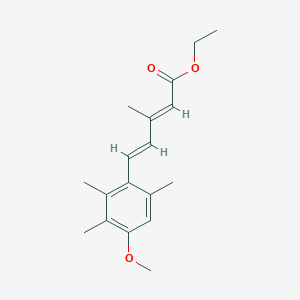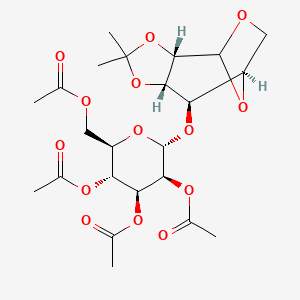
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl”, also known as PDMP, closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme . It is an effective inhibitor of the glucosyltransferase that makes glucosylceramide . It is frequently used in the inhibition of glycosphingolipid biosynthesis .
Chemical Reactions Analysis
PDMP is known to interact with various biological molecules. For instance, it inhibits the degradation of low-density lipoprotein (LDL), leading to the accumulation of both cholesterol ester and free cholesterol in late endosomes/lysosomes . This accumulation results in the inhibition of LDL-derived cholesterol esterification and the decrease of cell surface cholesterol .
Wissenschaftliche Forschungsanwendungen
Cancer Research
D,L-erythro-PDMP has been used in cancer research, particularly in the study of acute myeloid leukemia (AML). It has been found to inhibit ceramide hydrolysis and glycosylation, which can lead to the corruption of mitochondrial respiration and signal caspase-driven cell death in drug-resistant AML . This makes D,L-erythro-PDMP a potential therapeutic agent for drug-resistant AML .
Sphingolipid Biology
D,L-erythro-PDMP is a well-known glucosylceramide synthase (GCS) inhibitor that has been used for several decades to study the effect of glycosphingolipids in a variety of biological settings . It has helped elucidate the biology of glycosphingolipids .
Chemosensitizing Effects
PDMP has gained interest because of its chemosensitizing effects. Several studies have successfully combined PDMP and anti-cancer drugs in the context of cancer therapy . The mechanism of action of PDMP is not fully understood and seems to go beyond glycolipid inhibition .
Lysosomal Lipid Accumulation
PDMP has been found to induce sphingolipid accumulation in lysosomes . This effect could be connected to defective export from lysosome, as monitored by the prolonged lysosomal staining of sphingolipids as well as by a delay in the metabolic conversion of the pacSph precursor .
mTOR Inactivation
PDMP treatment has been associated with the dissociation of the mechanistic target of rapamycin (mTOR) from lysosomes followed by nuclear translocation of its downstream target, transcription factor EB (TFEB) . This suggests a potential role of PDMP in the regulation of mTOR signaling .
Ceramide Enrichment
PDMP treatment has been observed to raise cellular ceramide levels . This ceramide enrichment upon PDMP treatment is in line with early observations that erythro diastereomers of PDMP, which do not inhibit GCS, also raise cellular ceramide levels .
Zukünftige Richtungen
PDMP has been studied for its effects on various cell types and diseases. For instance, in A549 cells, the addition of PDMP led to marked autophagy with massive microtubule-associated protein 1 light chain 3B (LC3B)-II protein expression as an indication of autophagy . This suggests potential future directions for the use of PDMP in the study and treatment of diseases.
Eigenschaften
IUPAC Name |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GGAORHGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-erythro-PDMP | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)







![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)



